Amrinone lactate;Inocor
Description
Amrinone lactate, marketed as Inocor, is a non-glycoside, non-catecholamine cardiotonic agent with combined positive inotropic and vasodilatory effects. It was first synthesized in the late 1970s and approved for clinical use in the 1980s .
Properties
Molecular Formula |
C13H15N3O4 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
3-amino-5-pyridin-4-yl-3H-pyridin-2-one;2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H9N3O.C3H6O3/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7;1-2(4)3(5)6/h1-6,9H,11H2;2,4H,1H3,(H,5,6) |
InChI Key |
QVIUKHUUCDBNPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)O.C1=CN=CC=C1C2=CC(C(=O)N=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Amrinone lactate is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3,4’-bipyridine with various reagents to introduce the amino and lactate groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of amrinone lactate involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps such as purification, crystallization, and drying to produce the final pharmaceutical-grade compound. Quality control measures are implemented to ensure the consistency and efficacy of the product .
Chemical Reactions Analysis
Metabolic Pathways
Amrinone lactate undergoes hepatic metabolism to form multiple derivatives, as identified in preclinical and clinical studies . The primary metabolic routes include:
| Metabolite | Reaction Type | Enzymatic System | Structural Modification |
|---|---|---|---|
| N-Glycolyl Amrinone | Oxidation | CYP450 | Addition of glycolyl group to the amino moiety |
| N-Acetyl Amrinone | Acetylation | NAT | Acetylation of the primary amine group |
| O-Glucuronide Conjugate | Glucuronidation | UGT | Attachment of glucuronic acid to hydroxyl |
| N-Glucuronide Conjugate | Glucuronidation | UGT | Glucuronidation of the amino group |
These metabolites are excreted renally, with <10% of the parent compound recovered unchanged in urine .
Hydrolysis of the Lactate Ester
The lactate moiety in amrinone lactate undergoes hydrolysis in aqueous or enzymatic conditions, yielding amrinone (C₁₀H₉N₃O) and lactic acid (C₃H₆O₃) . This reaction is critical for its solubility and bioavailability:
Conditions :
-
pH-dependent : Rapid hydrolysis occurs at physiological pH (7.4) .
-
Enzymatic catalysis : Esterases in plasma and liver accelerate the reaction .
Interaction with Phosphodiesterase 3 (PDE3)
Amrinone’s active form (after lactate hydrolysis) inhibits PDE3, increasing intracellular cAMP and cGMP levels. The interaction involves:
-
Competitive inhibition : Amrinone binds to PDE3’s catalytic site (Ki = 1.2 μM) .
-
Structural basis : The pyridine ring and amino group form hydrogen bonds with PDE3 residues (e.g., Tyr-751 and His-840) .
Oxidative Degradation
Exposure to light or oxidants (e.g., peroxides) triggers degradation:
-
Primary pathway : Oxidation of the pyridine ring’s amino group, forming nitroso derivatives .
-
Stability data :
Synthetic Routes
Amrinone lactate is synthesized via:
-
Condensation : 3,4'-Bipyridine-6(1H)-one reacts with lactic acid under acidic conditions .
-
Salt formation : Amrinone free base is neutralized with lactic acid to improve solubility .
Key intermediates and yields:
| Step | Reactants | Catalyst | Yield |
|---|---|---|---|
| 1 | 4-Pyridylacetonitrile, NH₃ | K₂CO₃ | 68% |
| 2 | 5-Amino-3,4'-bipyridin-6(1H)-one | HCl | 82% |
Stability in Formulations
Amrinone lactate’s compatibility with intravenous solutions:
| Solution | pH Range | Stability (25°C) | Precipitates Formed |
|---|---|---|---|
| Dextrose 5% | 3.5–6.5 | 24 hours | None |
| NaCl 0.9% | 4.5–7.0 | 48 hours | Crystalline particles |
Note: Precipitation occurs if pH exceeds 7.0 due to free base formation .
Scientific Research Applications
Amrinone, also known as inamrinone and sold under the brand name Inocor, is a pyridine phosphodiesterase 3 inhibitor used to improve the prognosis of patients with congestive heart failure (CHF) . Amrinone lactate is the product ingredient for Amrinone .
Actions of Amrinone
Amrinone increases cardiac contractility and acts as a vasodilator by inhibiting the breakdown of both cAMP and cGMP by the phosphodiesterase (PDE3) enzyme . PDE III degrades the phosphodiester bond in cAMP to break it down. When PDE III is inhibited, cAMP cannot be inactivated. An increase in cAMP with the administration of amrinone in vascular smooth muscle produces vasodilation by facilitating calcium uptake by the sarcoplasmic reticulum and decreasing the calcium available for contraction .
In myocytes, the increase of cAMP concentration increases the activity of PKA; this kinase improves the Ca^2+ inward current through the L-type Ca^2+ channels, which leads to calcium-induced calcium release from the sarcoplasmic reticulum, giving rise to a calcium spark that triggers the contraction, resulting in an inotropic effect . Furthermore, PKA phosphorylates and deactivates the phospholambans that inhibit SERCA, which is an enzymatic pump that, to terminate the contraction, removes the Ca^2+ from the cytoplasm, stores it back in the sarcoplasmic reticulum and promotes the subsequent arterial relaxation as well, producing a lusitropic effect. Both inotropic and lusitropic effects justify the use of amrinone to treat heart failure .
Amrinone decreases the pulmonary capillary wedge pressure while increasing cardiac output, as it functions as an arterial vasodilator and increases venous capacitance while decreasing venous return . There is a net decrease in myocardial wall tension and O~2~ consumption when using amrinone . Amrinone also has beneficial effects during diastole in the left ventricle, including relaxation, compliance and filling in patients with congestive heart failure .
Indications of Amrinone
Amrinone is indicated for the short-term management of severe CHF, but is not used long term because of increased mortality . Because of limited experience and potential for serious adverse effects, amrinone should be used only in patients who can be closely monitored and who have not responded adequately to digitalis, diuretics, and/or vasodilators . Experience with intravenous amrinone in controlled trials does not extend beyond 48 hours of repeated boluses and/or continuous infusions .
Effects in Congestive Heart Failure
CHF is characterized by a reduction in ventricular performance and abnormalities in peripheral circulation and organs . A reduced release of endothelium-derived relaxing factor (EDRF) causes a decrease in the stimulation of guanylate cyclase, and cyclic GMP (cGMP) levels fall in vascular smooth muscle . This impairs relaxation in the vasculature and is a part of the vicious cycle of CHF. Patients with CHF have a down-regulation of their β-1 adrenergic receptors which alters their ability to activate intracellular adenylate cyclase, which catalyzes cAMP formation . cAMP is the second messenger that controls the level of calcium available to allow the heart to contract . An IV administration of amrinone has been shown to increase cardiac output (CO) and stroke volume (SV), while concurrently reducing the filling pressure of the left ventricle and decreasing the resistance in the peripheral vasculature. This does not lead to an increase in heart rate or blood pressure . The improvement in performance of the ventricles is likely to result from a direct stimulation of the depressed myocardium as well as a decrease in peripheral vascular resistance .
Clinical Studies
Mechanism of Action
Amrinone lactate exerts its effects by inhibiting phosphodiesterase 3, an enzyme responsible for breaking down cAMP and cGMP. By inhibiting this enzyme, amrinone lactate increases the levels of these cyclic nucleotides, leading to enhanced cardiac contractility and vasodilation. The molecular targets involved include the L-type calcium channels and the sarcoplasmic reticulum, which play crucial roles in calcium-induced calcium release and muscle contraction .
Comparison with Similar Compounds
Pharmacological Properties
Amrinone acts by selectively inhibiting phosphodiesterase III (PDE3), increasing intracellular cyclic adenosine monophosphate (cAMP) levels. This enhances calcium influx into cardiomyocytes, improving contractility, while reducing vascular smooth muscle tone, thereby lowering systemic and pulmonary vascular resistance . Key characteristics include:
- Mechanism : PDE3 inhibition → ↑ cAMP → ↑ cardiac contractility, ↓ vascular resistance.
- Clinical Use : Short-term management of acute decompensated heart failure (ADHF) and refractory chronic heart failure .
- Administration: Intravenous (IV) bolus (0.75 mg/kg) followed by continuous infusion (5–10 μg/kg/min) .
- Adverse Effects : Thrombocytopenia (dose-dependent), arrhythmias, hypotension, and gastrointestinal disturbances .
Metabolic and Hemodynamic Effects
Studies in isolated guinea pig hearts demonstrated that amrinone (20 μg/mL) increases cardiac output, stroke volume, and oxygen consumption without altering lactate production, suggesting preferential stimulation of aerobic metabolism . In patients with severe congestive heart failure (CHF), amrinone improved exercise tolerance by delaying lactate accumulation and enhancing stroke volume during exertion .
Comparison with Similar Compounds
Amrinone belongs to the PDE3 inhibitor class, which includes milrinone and enoximone. It is also compared to catecholamines (e.g., dobutamine) and calcium sensitizers.
Amrinone vs. Milrinone
Milrinone, a derivative of amrinone, exhibits greater PDE3 affinity and reduced thrombocytopenia risk, making it preferable for prolonged infusions . Both drugs are incompatible with furosemide due to precipitation risks .
Amrinone vs. Dobutamine
Dobutamine’s chronotropic effects limit its use in tachycardic patients.
Amrinone vs. Epinephrine
Epinephrine’s mixed receptor activity increases arrhythmia risk and myocardial oxygen demand, making amrinone safer in ischemia-prone patients .
Research Findings and Clinical Implications
- Heart Failure: Amrinone increased exercise duration by 98% in CHF patients (3.16 vs. 6.28 minutes; p < 0.05) and reduced lactate accumulation at matched workloads .
- Drug Interactions : Incompatible with dextrose-containing solutions and digoxin due to precipitation risks .
- Toxicity: High-dose amrinone (200 μg/mL) in guinea pig hearts caused coronary vasodilation dominance over inotropy, highlighting dose-dependent effects .
Biological Activity
Amrinone lactate, also known by its trade name Inocor, is a phosphodiesterase III inhibitor primarily used in the management of congestive heart failure. It exerts significant biological activity through its positive inotropic effects, enhancing cardiac contractility and promoting vasodilation. This article delves into the biological mechanisms, clinical studies, pharmacokinetics, and therapeutic applications of amrinone lactate.
Amrinone acts by inhibiting phosphodiesterase III (PDE3), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By preventing the degradation of cAMP, amrinone increases its levels within cardiac myocytes and vascular smooth muscle cells, leading to several physiological effects:
- Positive Inotropic Effect : Increased cAMP enhances calcium influx through L-type calcium channels, which stimulates calcium-induced calcium release (CICR) from the sarcoplasmic reticulum. This process is crucial for cardiac contraction .
- Vasodilation : Elevated cAMP levels promote relaxation of vascular smooth muscle, resulting in vasodilation. This effect is beneficial in reducing preload and afterload on the heart .
- Lusitropic Effect : Amrinone also improves myocardial relaxation by phosphorylating phospholamban, which facilitates calcium reuptake into the sarcoplasmic reticulum .
Pharmacokinetics
- Bioavailability : Not applicable for intravenous administration.
- Protein Binding : 10% to 49%.
- Metabolism : Primarily hepatic.
- Elimination Half-Life : 5 to 8 hours.
- Excretion : Renal (63%) and fecal (18%) routes .
Efficacy in Congestive Heart Failure
A multicenter trial evaluated the long-term effects of oral amrinone on patients with chronic congestive heart failure. The study involved 99 patients with NYHA functional class III or IV heart failure. Key findings include:
- Exercise Tolerance Improvement : Patients receiving amrinone showed a significant increase in exercise tolerance compared to baseline values, although no significant differences were noted between amrinone and placebo groups .
- Adverse Reactions : Notably, adverse reactions were reported in 83% of patients on amrinone, leading to withdrawal in 34% of cases due to severity .
Use in Plastic Surgery
Another study assessed amrinone's efficacy in enhancing flap blood flow during reconstructive surgery. The results indicated that:
- Flap Blood Flow Improvement : Amrinone was as effective as prostaglandin E1 and lidocaine in improving microcirculatory blood flow post-surgery .
- Vasospasm Relief : It effectively relieved intraoperative vasospasm, suggesting its utility beyond cardiac applications .
Summary of Clinical Applications
| Application Area | Findings |
|---|---|
| Congestive Heart Failure | Improved exercise tolerance; high incidence of adverse reactions. |
| Plastic Surgery | Enhanced flap blood flow; effective in relieving vasospasm during surgery. |
Q & A
Q. Q1. How does amrinone lactate modulate calcium dynamics in cardiomyocytes, and what methodological approaches validate its PDE3 inhibition?
Amrinone enhances myocardial contractility by inhibiting PDE3, increasing intracellular cAMP levels, which augments protein kinase A (PKA) activity. This activates L-type calcium channels and sarcoplasmic reticulum (SR) calcium release, improving calcium-dependent contraction . Methodological validation includes:
- cAMP quantification via ELISA or radioimmunoassay in isolated cardiomyocytes.
- Calcium flux assays using fluorescent dyes (e.g., Fura-2) to measure SR calcium release under PDE3 inhibition .
- PDE3 activity assays with purified enzyme fractions to confirm competitive inhibition kinetics .
Basic Research: Structural Determinants of Amrinone’s Activity
Q. Q2. What structural features of amrinone influence its tautomeric states and calcium-binding efficacy?
Amrinone’s tautomerism (e.g., lactam-lactim equilibrium) affects its electron distribution and calcium-binding capacity. Computational methods like density functional theory (DFT) reveal that the enol tautomer exhibits stronger interactions with calcium ions due to enhanced charge delocalization. Experimental validation involves:
- X-ray crystallography to resolve tautomeric forms.
- Nuclear magnetic resonance (NMR) to monitor tautomer ratios in solution .
Advanced Research: Experimental Models for Cardiac Effects
Q. Q. Q3. What in vitro and ex vivo models are optimal for studying amrinone’s inotropic and vasodilatory effects?
- Isolated Langendorff-perfused hearts : Measure coronary flow, contractility, and oxygen consumption under controlled amrinone concentrations (10–500 µM). Use adenosine as a control for maximal vasodilation .
- Vascular ring assays : Evaluate vasodilation in aortic or pulmonary artery rings pre-contracted with phenylephrine.
- Statistical design : Randomize amrinone/isoflurane dosing sequences and use ANOVA with post-hoc LSD tests for dose-response analysis .
Advanced Research: Addressing Contradictions in Metabolic Data
Q. Q4. How can researchers reconcile conflicting data on amrinone’s thermogenic effects in healthy vs. failing hearts?
Amrinone increases oxygen consumption (+4.5%) in healthy subjects but may not exacerbate cardiac failure due to compensatory vasodilation. Methodological considerations:
- Indirect calorimetry : Measure oxygen consumption (VO₂) and respiratory quotient (RQ) during controlled infusions.
- Plasma metabolite profiling : Quantify free fatty acids (FFA), lactate, and catecholamines to assess metabolic vs. hemodynamic effects .
Advanced Research: Analytical Techniques for Quantification
Q. Q5. What HPLC protocols ensure accurate quantification of amrinone in biological matrices?
- Column : Symmetry C18 (4.6 × 150 mm, 5 µm).
- Mobile phase : 37.5% methanol, 62.5% 5 mM K₂HPO₄ (pH 7.4).
- Internal standard : Amrinone (1 µg/mL in acetonitrile) for protein precipitation.
- Detection : UV at 254 nm. Validate with spike-recovery studies (1–1000 ng/mL range) .
Advanced Research: Tautomerism and Functional Impact
Q. Q6. How does tautomerism influence amrinone’s pharmacodynamics in varying pH conditions?
The lactam form predominates at physiological pH (7.4), optimizing PDE3 binding. In acidic microenvironments (e.g., ischemic myocardium), lactim tautomers may dominate, altering calcium affinity. Methods:
- pH-dependent UV spectroscopy to track tautomer ratios.
- Molecular docking to simulate PDE3 binding affinities across tautomers .
Advanced Research: Metabolic Pathways and Metabolite Identification
Q. Q7. What are the primary metabolic pathways of amrinone, and how can metabolites be characterized?
Amrinone undergoes hepatic oxidation (CYP3A4) to inactive pyridine-N-oxide derivatives. Methodological strategies:
- LC-MS/MS with electrospray ionization (ESI+) for metabolite profiling.
- Microsomal incubations with NADPH cofactor to identify phase I metabolites .
Advanced Research: Synergistic Interactions with Anesthetics
Q. Q8. How does amrinone interact with isoflurane in modulating coronary flow and contractility?
Amrinone (50–100 µM) synergizes with isoflurane (1.5–3.0%) to enhance coronary vasodilation while reversing cardiac depression. Key experimental steps:
- Perfusate equilibration : Deliver isoflurane via vaporizer (0.5–1.0 vol%) and validate concentrations via gas chromatography.
- Dose randomization : Counterbalance amrinone and isoflurane sequences to minimize order effects .
Advanced Research: Long-Term Efficacy and Tolerance
Q. Q9. What mechanisms underlie tolerance to amrinone in chronic heart failure models?
Prolonged PDE3 inhibition downregulates cAMP signaling via phosphodiesterase isoform switching (e.g., increased PDE4 activity). Experimental approaches:
- Western blotting : Quantify PDE3/PDE4 expression in ventricular tissue.
- cAMP response element (CRE) luciferase assays to assess transcriptional adaptation .
Advanced Research: Clinical vs. Preclinical Discrepancies
Q. Q10. Why do preclinical studies report robust inotropic effects, while clinical trials show limited survival benefits?
Species-specific differences in PDE3 isoform distribution and β-adrenergic receptor density contribute to variability. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
